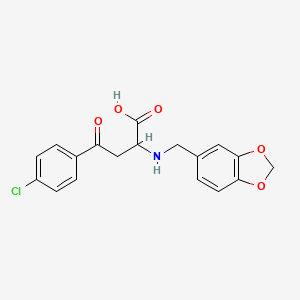

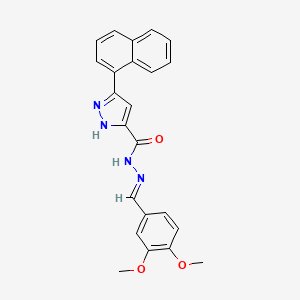

![molecular formula C21H20N2O3S B2804553 3-((4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)carbamoyl)cyclopentanecarboxylic acid](/img/structure/B2804553.png)

3-((4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)carbamoyl)cyclopentanecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

C3001a, officiellement connu sous le nom d'acide (1S,3R)-3-[ [ [4- (6-méthyl-2-benzothiazolyl)phényl]amino]carbonyl]-cyclopentanecarboxylique, est un composé qui a suscité un intérêt significatif dans la recherche scientifique en raison de son rôle d'activateur des canaux potassiques à deux domaines transmembranaires K2P2.1/TREK1 et K2P10.1/TREK2. Ces canaux sont impliqués dans divers processus physiologiques, notamment la perception de la douleur et l'inflammation neurogène .

Mécanisme D'action

Target of Action

They have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Mode of Action

For instance, some thiazole derivatives have been found to inhibit COX-1, a key enzyme involved in inflammation .

Biochemical Pathways

For instance, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

For instance, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .

Action Environment

The solubility of thiazole in various solvents suggests that the compound’s action could be influenced by the solvent environment .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse de C3001a implique plusieurs étapes, commençant par la préparation du dérivé benzothiazole. Les étapes clés comprennent :

Formation du Noyau Benzothiazole : Ceci implique la cyclisation du 2-aminothiophénol avec un aldéhyde ou une cétone approprié pour former le cycle benzothiazole.

Attachement du Groupe Phényle : Le noyau benzothiazole est ensuite couplé à un groupe phényle par une réaction de substitution aromatique nucléophile.

Formation de l'Acide Cyclopentanecarboxylique : La dernière étape implique la formation de la partie acide cyclopentanecarboxylique, qui est réalisée par une série de réactions comprenant l'estérification et l'hydrolyse.

Méthodes de Production Industrielle

La production industrielle de C3001a impliquerait probablement l'optimisation des voies de synthèse ci-dessus afin d'assurer un rendement et une pureté élevés. Cela pourrait inclure l'utilisation d'équipements de synthèse automatisés et de mesures strictes de contrôle de la qualité pour surveiller les conditions de réaction et la qualité du produit.

Analyse Des Réactions Chimiques

Types de Réactions

C3001a subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former divers dérivés, en fonction de l'agent oxydant utilisé.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans C3001a, modifiant potentiellement son activité biologique.

Substitution : Les réactions de substitution nucléophile et électrophile peuvent introduire de nouveaux groupes fonctionnels dans la molécule.

Réactifs et Conditions Communs

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont souvent utilisés.

Substitution : Des réactifs comme les halogènes, les agents alkylants et les agents acylants sont utilisés dans diverses conditions pour réaliser des réactions de substitution.

Principaux Produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés ou carboxylés, tandis que les réactions de substitution peuvent introduire une large gamme de groupes fonctionnels.

Applications de la Recherche Scientifique

C3001a a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier l'activation des canaux potassiques et leur rôle dans les processus cellulaires.

Biologie : Les chercheurs utilisent C3001a pour étudier les rôles physiologiques et pathologiques des canaux potassiques dans divers systèmes biologiques.

Médecine : Le composé est étudié pour ses effets thérapeutiques potentiels dans des conditions telles que la douleur, l'inflammation et les maladies neurodégénératives.

Industrie : C3001a peut être utilisé dans le développement de nouveaux médicaments et comme outil dans la recherche en découverte de médicaments.

Mécanisme d'Action

C3001a exerce ses effets en activant les canaux potassiques à deux domaines transmembranaires K2P2.1/TREK1 et K2P10.1/TREK2. Ces canaux contribuent à réguler le flux d'ions potassium à travers les membranes cellulaires, ce qui est essentiel pour maintenir le potentiel de membrane au repos et moduler l'excitabilité cellulaire. En augmentant l'amplitude du courant dans les cellules exprimant ces canaux, C3001a peut réduire l'excitabilité cellulaire, conduisant à des effets tels qu'une perception de la douleur et une inflammation réduites .

Applications De Recherche Scientifique

C3001a has a broad range of applications in scientific research:

Chemistry: It is used as a model compound to study the activation of potassium channels and their role in cellular processes.

Biology: Researchers use C3001a to investigate the physiological and pathological roles of potassium channels in various biological systems.

Medicine: The compound is studied for its potential therapeutic effects in conditions such as pain, inflammation, and neurodegenerative diseases.

Industry: C3001a can be used in the development of new pharmaceuticals and as a tool in drug discovery research.

Comparaison Avec Des Composés Similaires

Composés Similaires

C3002a : Un autre activateur des canaux potassiques, mais avec une sélectivité et une puissance différentes.

C3003a : Un composé ayant une structure similaire mais une activité biologique différente.

Unicité de C3001a

C3001a est unique en raison de sa forte sélectivité pour les canaux K2P2.1/TREK1 et K2P10.1/TREK2 par rapport aux autres canaux potassiques. Cette sélectivité en fait un outil précieux pour étudier les rôles spécifiques de ces canaux dans les processus physiologiques et pathologiques .

Propriétés

IUPAC Name |

3-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl]cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S/c1-12-2-9-17-18(10-12)27-20(23-17)13-5-7-16(8-6-13)22-19(24)14-3-4-15(11-14)21(25)26/h2,5-10,14-15H,3-4,11H2,1H3,(H,22,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUAZWUKQRHZQNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4CCC(C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(3-isopropoxypropyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2804470.png)

![N-(4-(furan-2-carboxamido)phenyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2804472.png)

![N-(3-chlorophenyl)-2-{[5-(3,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2804474.png)

![4-(2-chlorobenzyl)-1-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/new.no-structure.jpg)

![2,6-dimethoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2804478.png)

![[3-(3-Fluorophenyl)oxetan-3-yl]methanamine](/img/structure/B2804481.png)

![[(5-Chlorobenzo[d]thiazol-2-ylthio)methyl] methyl cyanocarbonimidodithioate](/img/structure/B2804491.png)

![1-methyl-9-(3-methylphenyl)-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2804492.png)